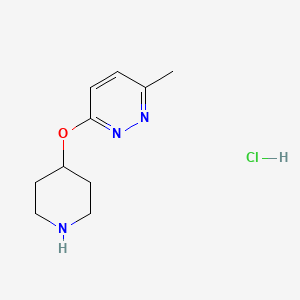
N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine is an organic compound that belongs to the class of cyclopropanamines. This compound features a cyclopropane ring substituted with a trifluoromethyl group and a 2-methylbenzyl group. Such compounds are often of interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be attached through a nucleophilic substitution reaction, where a benzyl halide reacts with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines with different oxidation states.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor agonist/antagonist.
Industry: The compound may find use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropane ring can introduce conformational constraints that affect binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine: Unique due to the presence of both trifluoromethyl and 2-methylbenzyl groups.
N-(2-methylbenzyl)-N-(methyl)cyclopropanamine: Lacks the trifluoromethyl group, which may affect its biological activity and properties.
N-(2-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine: Substitution of the 2-methyl group with a chlorine atom can lead to different chemical and biological properties.
Uniqueness
This compound is unique due to the combination of the trifluoromethyl group, which imparts distinct electronic and steric effects, and the 2-methylbenzyl group, which can influence the compound’s overall shape and reactivity.
Propiedades
Fórmula molecular |
C12H14F3N |
|---|---|
Peso molecular |
229.24 g/mol |
Nombre IUPAC |
N-[(2-methylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C12H14F3N/c1-9-4-2-3-5-10(9)8-16(11-6-7-11)12(13,14)15/h2-5,11H,6-8H2,1H3 |
Clave InChI |
GKSRYHUGHSTJBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN(C2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)





![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)




![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13973966.png)


